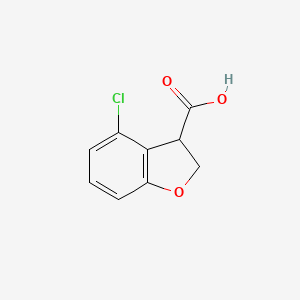
4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 4-position and a carboxylic acid group at the 3-position of the dihydrobenzofuran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the oxidation of furan-2-carboxylic acid using potassium permanganate . Another method involves the cyclization of o-hydroxybenzyl ketones under basic conditions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as zinc/acetic acid. Substitution reactions often require the use of nucleophiles and appropriate catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield various substituted benzofuran compounds .
科学研究应用
4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various benzofuran derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用机制
The mechanism of action of 4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical processes. For instance, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
相似化合物的比较
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Similar structure with an amino group at the 4-position.
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Lacks the chlorine atom at the 4-position.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A complex benzofuran derivative with anticancer activity .
Uniqueness
4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to the presence of the chlorine atom at the 4-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzofuran derivatives and contributes to its specific applications in scientific research and industry .
生物活性
4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is C8H7ClO3. The presence of a chlorine atom at the 4-position of the benzofuran ring influences its reactivity and biological interactions. This compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are critical in its synthesis and functionalization for biological studies.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that benzofuran compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and interference with cell signaling pathways.
Case Study: Anticancer Efficacy
A study demonstrated that derivatives of benzofuran exhibited significant growth inhibition against cancer cell lines with GI50 values in the micromolar range. For instance, compound 35 from a related study showed GI50 values of 2.20 μM against MDA-MB-231 (breast cancer) cells .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 35 | MDA-MB-231 | 2.20 |
| 35 | HCT15 | 2.37 |
| 35 | PC-3 | 2.68 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies have shown that this compound exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Antimicrobial Efficacy
In vitro tests revealed that the compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against various microbial strains .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
| Candida albicans | 100 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The chlorine substituent enhances binding affinity to certain receptors or enzymes involved in critical biochemical pathways.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for tumor growth or microbial survival.
- Modulation of Signaling Pathways : It can disrupt signaling pathways that regulate cell proliferation and survival.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with other benzofuran derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Amino-5-chloro-2,3-dihydrobenzofuran | Contains an amino group | Enhanced anticancer activity |
| 2,3-Dihydro-1-benzofuran-2-carboxylic acid | Lacks chlorine | Lower reactivity compared to chloro derivative |
| Benzothiophene derivatives | Complex structure | Notable anticancer effects |
属性
分子式 |
C9H7ClO3 |
|---|---|
分子量 |
198.60 g/mol |
IUPAC 名称 |
4-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-3,5H,4H2,(H,11,12) |
InChI 键 |
PMSOHBLPRLOYCL-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C(O1)C=CC=C2Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















